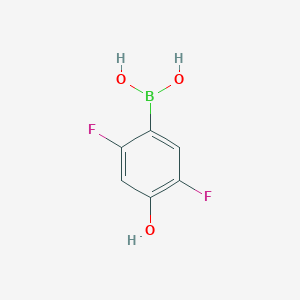

2,5-Difluoro-4-hydroxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-difluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUWYUPEDFFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229584-22-8 | |

| Record name | (2,5-difluoro-4-hydroxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2,5-Difluoro-4-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described multi-step synthesis is designed for robustness and scalability, commencing from readily available starting materials. This document elucidates the causal reasoning behind the chosen synthetic strategy, including the selection of protecting groups and key reaction conditions. A step-by-step experimental methodology is provided, accompanied by data presentation in structured tables and visual diagrams to ensure clarity and reproducibility. This guide is intended to empower researchers and drug development professionals with the practical knowledge required for the successful preparation of this important fluorinated arylboronic acid.

Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals and advanced materials.

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are among the beneficial effects often observed. Consequently, fluorinated arylboronic acids, such as this compound, are highly sought-after building blocks in drug discovery and development.[3] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable synthon for accessing novel chemical matter.

This guide presents a rational and detailed synthetic route to this important compound, designed to be both efficient and reliable for laboratory-scale preparation.

Synthetic Strategy: A Deliberate Approach

The synthesis of this compound is strategically designed in a multi-step sequence, starting from the commercially available 2,5-difluorophenol. The core of the synthesis involves the introduction of a bromine atom as a handle for a subsequent lithium-halogen exchange to form the organolithium species, which is then trapped with a borate ester. A key consideration is the protection of the acidic phenolic hydroxyl group, which would otherwise be incompatible with the strongly basic organolithium intermediate.

The chosen synthetic pathway can be summarized in the following four key stages:

-

Bromination: Regioselective bromination of 2,5-difluorophenol at the position para to the hydroxyl group.

-

Protection: Masking of the phenolic hydroxyl group as a methyl ether to prevent interference in the subsequent organometallic reaction.

-

Borylation: Formation of the carbon-boron bond via a lithium-halogen exchange followed by reaction with a trialkyl borate.

-

Hydrolysis and Deprotection: Conversion of the boronic ester to the final boronic acid and removal of the methyl protecting group.

This strategy is illustrated in the workflow diagram below:

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |

| 2,5-Difluorophenol | C₆H₄F₂O | 130.10 | Commercially Available | ≥98% |

| Bromine | Br₂ | 159.81 | Commercially Available | ≥99.5% |

| Chloroform | CHCl₃ | 119.38 | Commercially Available | Anhydrous |

| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | Commercially Available | ≥99% |

| Sodium hydroxide | NaOH | 40.00 | Commercially Available | ≥97% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |

| n-Butyllithium | C₄H₉Li | 64.06 | Commercially Available | 2.5 M in hexanes |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Commercially Available | ≥98% |

| Boron tribromide | BBr₃ | 250.52 | Commercially Available | 1.0 M in CH₂Cl₂ |

| Hydrochloric acid | HCl | 36.46 | Commercially Available | 37% aqueous solution |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercially Available | ACS grade |

| Hexanes | C₆H₁₄ | 86.18 | Commercially Available | ACS grade |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercially Available | Granular |

Step-by-Step Synthesis

Step 1: Synthesis of 4-Bromo-2,5-difluorophenol

-

Rationale: This step introduces a bromine atom at the C4 position, which is activated by the hydroxyl group and ortho/para directing. The reaction is performed at low temperature to control selectivity and minimize side reactions.

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol (10.0 g, 76.9 mmol) in 100 mL of chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (12.3 g, 76.9 mmol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromo-2,5-difluorophenol as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2,5-difluoroanisole (Protection)

-

Rationale: The phenolic hydroxyl group is protected as a methyl ether to prevent its reaction with the strongly basic n-butyllithium in the subsequent step. Dimethyl sulfate is a potent and efficient methylating agent for phenols under basic conditions.[4][5][6][7][8]

-

In a 250 mL round-bottom flask, dissolve the crude 4-bromo-2,5-difluorophenol (from the previous step, ~76.9 mmol) in 100 mL of acetone.

-

Add potassium carbonate (21.3 g, 153.8 mmol) to the solution.

-

To the stirred suspension, add dimethyl sulfate (10.7 g, 84.6 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 4-bromo-2,5-difluoroanisole. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid, pinacol ester (Borylation)

-

Rationale: This is the key C-B bond-forming step. A lithium-halogen exchange reaction is employed, which is a rapid and efficient method for generating aryllithium species from aryl bromides at low temperatures.[9][10][11][12] The resulting organolithium is then quenched with triisopropyl borate to form the boronic ester.[13]

-

In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2,5-difluoroanisole (10.0 g, 44.4 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 19.5 mL, 48.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (10.8 mL, 46.6 mmol) dropwise, again keeping the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude boronic ester, which is used directly in the next step.

Step 4: Synthesis of this compound (Hydrolysis and Deprotection)

-

Rationale: The boronic ester is hydrolyzed to the boronic acid under acidic conditions. The methyl ether protecting group is cleaved using boron tribromide, a powerful Lewis acid that is highly effective for the demethylation of aryl methyl ethers.[14][15][16][17][18]

-

Dissolve the crude boronic ester from the previous step in 100 mL of anhydrous dichloromethane in a 250 mL flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add boron tribromide (1.0 M in CH₂Cl₂, 53.3 mL, 53.3 mmol) dropwise.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (50 mL).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Reaction Mechanism and Key Considerations

The core of this synthesis lies in the lithium-halogen exchange and subsequent borylation. The mechanism is believed to proceed through an "ate" complex intermediate.

Critical Parameters:

-

Anhydrous Conditions: The lithium-halogen exchange and borylation steps are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the organolithium intermediate.

-

Low Temperature: Maintaining a low temperature (-78 °C) during the addition of n-butyllithium and the borate ester is crucial to prevent side reactions, such as the reaction of n-butyllithium with the solvent (THF).

-

Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is essential to prevent the degradation of the organolithium reagent by oxygen and moisture.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and reproducible method for accessing this valuable building block. By understanding the rationale behind each synthetic step and adhering to the critical experimental parameters, researchers can confidently prepare this compound for applications in drug discovery, materials science, and other areas of chemical research. The strategic use of a protecting group and the controlled execution of the lithium-halogen exchange are key to the success of this synthesis.

References

-

Metal–halogen exchange. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

- Siegel D. lithium halogen exchange #1 revised. Published online 2001.

- Oberli MA, Buchwald SL. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org Lett. 2012;14(17):4606-4609. doi:10.1021/ol302063g

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Accessed January 19, 2026. [Link]

-

Upadhyay M. Dimethylation with BBr3? ResearchGate. Published June 22, 2018. [Link]

-

Suzuki Coupling - SynArchive. Accessed January 19, 2026. [Link]

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Eur J Org Chem. 2015;2015(34):7460-7467. doi:10.1002/ejoc.201501042

- Yang Z, Song Z, He H, et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2018;23(9):2343. doi:10.3390/molecules23092343

-

Dimethyl sulfate. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer; 1999. Accessed January 19, 2026. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers - ScholarWorks@GVSU. Accessed January 19, 2026. [Link]

-

demethylation of aryl methyl ethers by. Accessed January 19, 2026. [Link]

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Published online 2005.

- Kotha S, Lahiri K, Kashinath D. Organoborane coupling reactions (Suzuki coupling). Tetrahedron. 2002;58(48):9633-9695. doi:10.1016/S0040-4020(02)01188-2

- Luo X. Mechanism of Lithium-Halogen Exchange and Related Reactions. Published online June 15, 2019.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. 2016;21(9):1156. doi:10.3390/molecules21091156

-

Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. Accessed January 19, 2026. [Link]

- Freitas MdS, Nelson DL, de Sousa JVG, et al. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. 2024;10(13):13260-13268. doi:10.1021/acsomega.4c10962

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Lett. 2015;56(32):4646-4648. doi:10.1016/j.tetlet.2015.06.014

-

Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. Published February 21, 2024. [Link]

-

Methylation of p-hydroxybenzoic acid with Me2SO4 : r/chemistry. Reddit. Published January 1, 2024. Accessed January 19, 2026. [Link]

- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. 2024;14(1):64. doi:10.

- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. 2025;10(13):13260-13268. doi:10.1021/acsomega.4c10962

Sources

- 1. synarchive.com [synarchive.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joss.tcnj.edu [joss.tcnj.edu]

- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

Introduction: A Multifunctional Building Block in Modern Chemistry

An In-Depth Technical Guide to 2,5-Difluoro-4-hydroxyphenylboronic acid: Properties, Reactivity, and Applications

Boronic acids have emerged as indispensable tools in organic synthesis and medicinal chemistry, largely due to their versatile reactivity, general stability, and relatively low toxicity.[1] First synthesized in 1860, their prominence skyrocketed with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond their role as synthetic intermediates, the unique electronic properties of the boronic acid group—acting as a Lewis acid and forming reversible covalent bonds with diols—have positioned them as crucial pharmacophores in drug discovery.[3][4] This has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade).[1][3]

This guide focuses on This compound , a specialized building block that combines the functionalities of a phenylboronic acid with the modulating effects of fluorine and hydroxyl substituents. The two fluorine atoms, being highly electronegative, significantly alter the electronic landscape of the phenyl ring, impacting the compound's acidity, reactivity, and metabolic stability. The hydroxyl group provides a site for hydrogen bonding and further functionalization. These features make this compound a highly valuable reagent for researchers developing complex molecular architectures for pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in research and development.

Physical and Chemical Identity

| Property | Value | Source |

| CAS Number | 1229584-22-8 | [5] |

| Molecular Formula | C₆H₅BF₂O₃ | [6] |

| Molecular Weight | 173.91 g/mol | [6] |

| Appearance | Typically an off-white to light brown powder | [7] |

| Melting Point | >230 °C (decomposes) (based on analogous compounds) | [8] |

| Solubility | Soluble in methanol, acetonitrile, and DMSO | [8] |

Spectroscopic Data

While a comprehensive public database for this specific molecule is limited, the expected spectroscopic signatures can be inferred from analogous structures like 4-hydroxyphenylboronic acid and 2,5-difluorophenylboronic acid.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. Signals for the hydroxyl (-OH) and boronic acid (-B(OH)₂) protons will be visible, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Signals for the six aromatic carbons will be observed, with their chemical shifts influenced by the fluorine and hydroxyl substituents. Carbon atoms directly bonded to fluorine will show large C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |

| ¹¹B NMR | A single, broad signal characteristic of a tri-coordinate boronic acid is expected.[9] |

| FT-IR | Characteristic absorption bands will be present for O-H stretching (broad, ~3200-3400 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹).[10] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass would be observed, along with characteristic fragmentation patterns. |

Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the boronic acid moiety but significantly modulated by the fluoro and hydroxyl groups.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2][11] The reaction involves the coupling of the organoboron species with an aryl or vinyl halide (or pseudohalide like triflate).[2]

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the palladium(0) catalyst and forming the new C-C bond.

-

-

Influence of Substituents:

-

Fluorine Atoms: The electron-withdrawing nature of the two fluorine atoms can increase the Lewis acidity of the boron atom. This can influence the rate of transmetalation. However, ortho-fluorine substituents can also increase the propensity for an undesired side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[13] Careful selection of the base and reaction conditions is crucial to minimize this pathway.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with basic reagents. In some cases, it may require protection (e.g., as a methyl or silyl ether) prior to coupling, followed by a deprotection step. However, many modern Suzuki protocols exhibit high functional group tolerance, often allowing the reaction to proceed with the free hydroxyl group intact.[14]

-

Other Reactions

Beyond Suzuki coupling, the functional groups on this compound allow for other transformations:

-

Chan-Lam Coupling: The boronic acid can undergo copper-catalyzed coupling with N- or O-nucleophiles, although issues with chemoselectivity and protodeboronation have been noted for hydroxyphenylboronic acids in some systems.[15]

-

Hydroxyl Group Functionalization: The phenolic -OH group can be alkylated, acylated, or otherwise modified to build more complex derivatives after its primary use in a coupling reaction.

Applications in Research and Drug Discovery

The unique substitution pattern of this compound makes it a strategic building block for synthesizing molecules with tailored properties.

-

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[13] The boronic acid moiety itself is a key pharmacophore for inhibiting certain enzymes, such as serine proteases and the proteasome.[1][3] This compound, therefore, serves as an ideal starting point for creating novel enzyme inhibitors or probes for chemical biology. Phenylboronic acid derivatives are also widely explored for creating glucose-sensitive polymers for autonomous drug delivery systems, particularly for diabetes treatment.[16][17]

-

Materials Science: Biaryl and poly-aryl structures synthesized using this building block are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where tuning electronic properties is critical.[11][14]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a detailed, generalized methodology for the cross-coupling of this compound with an aryl bromide.

Objective: To synthesize a 2',5'-difluoro-4'-hydroxy-biphenyl derivative.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A palladium(II) acetate precatalyst with a phosphine ligand like XPhos is chosen. Bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide and promote the reductive elimination step, which can be challenging for some substrates.[13]

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting transmetalation while often being mild enough to avoid degradation of sensitive functional groups and minimizing protodeboronation.[13]

-

Solvent: A biphasic system like THF/water is often used. The organic phase solubilizes the catalyst, ligand, and aryl halide, while the aqueous phase dissolves the base and the boronate salt, facilitating the transmetalation step at the interface.[2][13]

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%), and the phosphine ligand (e.g., XPhos; 0.04 equiv, 4 mol%).

-

Add the base, potassium phosphate (K₃PO₄; 2.0-3.0 equiv).

-

-

Solvent Addition:

-

Degas the solvents (THF and water) by bubbling with argon for 15-20 minutes.

-

Add THF and water via syringe in a 2:1 to 4:1 ratio to the flask to achieve a substrate concentration of approximately 0.1 M.

-

-

Reaction Execution:

-

Seal the flask and heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to the reflux temperature of the solvent (e.g., 65-80 °C).[18]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Experimental Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. The following information is based on safety data for analogous phenylboronic acids.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[19]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[22]

-

Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[26]

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 4-Hydroxyphenylboronic Acid in Chemical Synthesis. Retrieved January 19, 2026, from [Link]

- Zhang, G., Li, Y., & Liu, J. (2017).

-

MDPI. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Pinto, C., Fernandes, C., & Correia-da-Silva, M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2977. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 2,5-Difluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

-

AECOCHEM. (n.d.). 4-Hydroxyphenylboronic acid CAS 71597-85-8. Retrieved January 19, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 19, 2026, from [Link]

-

MDPI. (2018). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System. International Journal of Nanomedicine, 16, 355-370. [Link]

-

Chemsrc. (n.d.). [4-(Hydroxymethyl)phenyl]boronic acid. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015). 4-Mercaptophenylboronic acid: Conformation, FT-IR, Raman, OH stretching and theoretical studies. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 4-Hydroxyphenylboronic Acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1229584-22-8 [chemicalbook.com]

- 6. This compound - CAS:1229584-22-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Hydroxyphenylboronic acid | 71597-85-8 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling | MDPI [mdpi.com]

- 16. Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

- 20. 4-Hydroxyphenylboronic acid | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 71597-85-8|4-Hydroxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. aecochemical.com [aecochemical.com]

- 26. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Properties of Fluorinated Phenylboronic Acids

This guide provides an in-depth exploration of fluorinated phenylboronic acids, a class of compounds at the forefront of chemical research and development. We will delve into their unique properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms onto the phenylboronic acid scaffold dramatically alters its electronic and physical properties, leading to enhanced performance in a multitude of applications.[1]

The Impact of Fluorination on the Core Properties of Phenylboronic Acids

The introduction of fluorine, the most electronegative element, into the phenylboronic acid structure induces significant changes in its chemical behavior. These alterations are primarily due to the strong electron-withdrawing inductive effect of fluorine, which can be modulated by its position on the aromatic ring.[2]

Enhanced Lewis Acidity: A Key to Versatility

A defining characteristic of fluorinated phenylboronic acids is their increased Lewis acidity compared to their non-fluorinated counterparts.[2] This heightened acidity is crucial for many of their applications, as it governs their ability to interact with Lewis bases, including important biological targets. The acidity of boronic acids is typically described by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form.

The position of the fluorine substituent on the phenyl ring plays a critical role in determining the extent of acidity enhancement.

-

Ortho Position: A fluorine atom at the ortho position can lead to a significant increase in acidity, potentially due to the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid.[3]

-

Meta Position: In the meta position, the inductive electron-withdrawing effect of fluorine dominates, leading to a notable increase in acidity.

-

Para Position: At the para position, the inductive effect is somewhat counteracted by the resonance effect, resulting in a less pronounced, though still present, increase in acidity.

The introduction of multiple fluorine substituents generally leads to a cumulative increase in acidity.

| Compound | pKa |

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

This table presents a selection of pKa values to illustrate the effect of fluorination on the acidity of phenylboronic acids.

Structural Characteristics and Spectroscopic Properties

The molecular geometry and electronic structure of fluorinated phenylboronic acids have been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. X-ray diffraction studies have provided valuable insights into the solid-state structures, revealing details about bond lengths, bond angles, and intermolecular interactions.[4][5]

NMR spectroscopy is another powerful tool for characterizing these compounds. 1H, 13C, 19F, and 11B NMR studies have been systematically conducted on a wide range of fluorinated phenylboronic acids, providing a close correlation between their structure and spectroscopic properties.[6][7]

Synthetic Routes to Fluorinated Phenylboronic Acids

Several synthetic methodologies are employed to prepare fluorinated phenylboronic acids. A common and effective approach involves the use of organometallic reagents.

Synthesis via Organolithium and Grignard Reagents

A widely used method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8] This versatile method can be adapted for the synthesis of fluorinated derivatives.

Caption: General synthetic scheme for fluorinated phenylboronic acids via organometallic reagents.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol describes the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline.[9]

-

Protection of the Amine Group: The amine group of 4-bromo-2-fluoroaniline is first protected to prevent side reactions.

-

Lithium-Halogen Exchange: The protected intermediate undergoes a lithium-bromine exchange reaction, typically using n-butyllithium at low temperatures, to generate the corresponding aryllithium species.

-

Borylation: The aryllithium is then reacted with a trialkyl borate, such as trimethyl borate, to form the boronic ester.

-

Hydrolysis: Finally, acidic hydrolysis of the boronic ester yields the desired 4-amino-3-fluorophenylboronic acid.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Fluorinated phenylboronic acids are invaluable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The enhanced Lewis acidity of fluorinated phenylboronic acids can facilitate the transmetalation step in the catalytic cycle, potentially leading to higher reaction rates and yields.

Applications in Medicinal Chemistry and Drug Development

The unique properties of fluorinated phenylboronic acids make them highly attractive for applications in medicinal chemistry.[1] The introduction of fluorine can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[12][13][14] They often act as transition-state analogs, forming a stable tetrahedral intermediate with a key active site residue.[13] The increased electrophilicity of the boron atom in fluorinated phenylboronic acids can enhance their potency as enzyme inhibitors.

Caption: Mechanism of enzyme inhibition by a boronic acid.

Boron Neutron Capture Therapy (BNCT)

Fluorinated phenylboronic acids are being investigated for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, a boron-containing compound is selectively delivered to tumor cells. Subsequent irradiation with thermal neutrons leads to a nuclear reaction that produces high-energy alpha particles, which selectively kill the cancer cells. The use of 18F-labeled boronic acids allows for positron emission tomography (PET) imaging to assess the biodistribution and tumor accumulation of the BNCT agent.[15][16][17][18]

Fluorinated Phenylboronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with diols and fluoride ions has led to their development as chemical sensors. Fluorination can enhance the sensitivity and selectivity of these sensors.

Fluoride Ion Sensing

Fluorinated phenylboronic acids can be incorporated into fluorescent probes for the detection of fluoride ions.[19][20][21][22][23] The interaction of the boronic acid with fluoride leads to the formation of a fluoroborate species, which can alter the photophysical properties of the probe, resulting in a change in fluorescence intensity or a shift in the emission wavelength.

Caption: Principle of a boronic acid-based fluorescent sensor for fluoride.

Applications in Proteomics

Boronic acids have emerged as valuable tools in proteomics, particularly for the enrichment of glycoproteins.[24] The boronic acid moiety can selectively bind to the cis-diol groups present in the carbohydrate moieties of glycoproteins, allowing for their separation and subsequent analysis by mass spectrometry.[24][25][26][27][28]

Experimental Protocol: Glycoprotein Enrichment using Boronic Acid Affinity Chromatography

-

Sample Preparation: A complex protein mixture (e.g., cell lysate or serum) is denatured, reduced, and alkylated to unfold the proteins and prevent disulfide bond reformation. The proteins are then digested into peptides using an enzyme such as trypsin.[24]

-

Boronic Acid Affinity Chromatography: The peptide mixture is applied to a column containing a boronic acid-functionalized stationary phase. Glycopeptides containing cis-diol functionalities will bind to the boronic acid resin.

-

Washing: The column is washed with a buffer to remove non-specifically bound peptides.

-

Elution: The bound glycopeptides are eluted from the column, typically by changing the pH or by using a competing diol-containing molecule.

-

Analysis: The enriched glycopeptides are then analyzed by mass spectrometry to identify the proteins of origin and characterize the glycosylation sites.

Conclusion

Fluorinated phenylboronic acids are a versatile and powerful class of compounds with a wide range of applications in chemistry, biology, and medicine. Their unique properties, stemming from the strategic incorporation of fluorine, have enabled significant advancements in areas such as catalysis, drug discovery, and chemical sensing. As our understanding of these fascinating molecules continues to grow, we can expect to see even more innovative applications emerge in the years to come.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

MDPI. Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

-

National Institutes of Health. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC. [Link]

-

ResearchGate. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF. [Link]

-

Journal of the American Chemical Society. Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. [Link]

-

ResearchGate. Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis | Request PDF. [Link]

-

MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]

-

ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters. [Link]

-

Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

-

MDPI. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

National Institutes of Health. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC. [Link]

-

ResearchGate. Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets - PMC. [Link]

-

National Institutes of Health. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. [Link]

-

RSC Publishing. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]

-

GitHub Pages. Modern Proteomics – Sample Preparation, Analysis and Practical Applications. [Link]

-

National Institutes of Health. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Diva-portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

-

PubMed. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas. [Link]

-

ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

-

PubMed. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

Royal Society of Chemistry. Fluorescent Chemosensors Based on Boronic Acid Derivatives. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Institutes of Health. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. [Link]

-

ACS Publications. Sample Preparation Methods for Targeted Single-Cell Proteomics. [Link]

-

MDPI. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]

-

PreOmics. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]

-

National Institutes of Health. Recent development of boronic acid-based fluorescent sensors - PMC. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

National Institutes of Health. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC. [Link]

-

University of Strathclyde. pKa measurement. [Link]

-

ResearchGate. A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. [Link]

-

American Society for Microbiology. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. [Link]

-

YouTube. BroadE: Fundamentals of peptide and protein mass spectrometry. [Link]

-

911Metallurgist. Boron Crystallography. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values - PMC. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Frontiers. Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. [Link]

-

ResearchGate. Biocompatible inorganic nanoparticles for [F-18]-fluoride binding with applications in PET imaging. [Link]

-

National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 6. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mebop.github.io [mebop.github.io]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

- 28. m.youtube.com [m.youtube.com]

discovery of novel fluorinated arylboronic acids

An In-Depth Technical Guide to the Discovery and Application of Novel Fluorinated Arylboronic Acids

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile reactivity of arylboronic acids, a powerful class of reagents for cross-coupling reactions emerges: fluorinated arylboronic acids. This guide provides an in-depth exploration of the discovery, synthesis, and application of these critical building blocks. We will delve into the nuanced synthetic strategies required for their preparation, robust analytical techniques for their characterization, and their transformative impact on medicinal chemistry, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Synergistic Power of Fluorine and Boronic Acids in Drug Discovery

The introduction of fluorine atoms into aryl rings can dramatically alter the physicochemical properties of a molecule. This is due to fluorine's high electronegativity, which can modulate the pKa of nearby functional groups, and its ability to form strong C-F bonds, which can block sites of metabolic oxidation. Arylboronic acids, on the other hand, are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

The convergence of these two fields in the form of fluorinated arylboronic acids has provided medicinal chemists with a powerful toolkit to fine-tune the properties of drug candidates. The precise placement of fluorine on an arylboronic acid can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.

Synthetic Strategies for Novel Fluorinated Arylboronic Acids

The synthesis of fluorinated arylboronic acids presents unique challenges due to the electronic effects of the fluorine substituents. The choice of synthetic route is critical and often depends on the desired substitution pattern and the availability of starting materials.

The Lithiation-Borylation Pathway

A common and versatile method for the synthesis of arylboronic acids is the lithiation of an aryl halide followed by quenching with a trialkyl borate. However, the presence of fluorine can influence the regioselectivity of the lithiation step.

Experimental Protocol: Synthesis of 4-fluoro-3-(trifluoromethyl)phenylboronic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The reaction is stirred for an additional 30 minutes at -78 °C.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, ensuring the temperature does not exceed -65 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the slow addition of 1 M HCl (5 mL/mmol). The aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents and boronic esters are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.

-

Low Temperature: The lithiation of fluorinated aromatics can be exothermic and may lead to side reactions, such as benzyne formation. Maintaining a low temperature (-78 °C) controls the reaction rate and improves selectivity.

-

Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as the resulting boronic ester is less prone to premature hydrolysis during work-up.

Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct C-H borylation of fluorinated arenes using iridium catalysts. This method avoids the need for pre-functionalized starting materials, such as aryl halides.

Experimental Workflow: Iridium-Catalyzed Borylation

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Trustworthiness of the Protocol: This protocol is self-validating through the analysis of the crude reaction mixture by GC-MS or LC-MS to monitor the consumption of the starting arene and the formation of the desired boronic ester. The regioselectivity of the borylation can be confirmed by NMR spectroscopy of the purified product.

Characterization of Novel Fluorinated Arylboronic Acids

The unambiguous characterization of newly synthesized fluorinated arylboronic acids is paramount. A combination of analytical techniques is employed to confirm the structure and purity of the compounds.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: Is essential for verifying the presence and chemical environment of the fluorine atoms. The coupling constants (J-coupling) between fluorine and nearby protons or carbons can provide valuable structural information.

-

¹¹B NMR: Can be used to confirm the presence of the boronic acid or its corresponding ester.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. A standard protocol involves using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.

Table 1: Representative Analytical Data for a Novel Fluorinated Arylboronic Acid

| Analytical Technique | Observed Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.23 (t, J = 8.0 Hz, 1H) | Aromatic protons consistent with a 1,2,4-trisubstituted pattern. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.4 (s), -113.8 (s) | Two distinct fluorine environments. |

| HRMS (ESI) | m/z calculated for C₇H₅BF₄O₂ [M-H]⁻: 207.0246, found: 207.0241 | Confirms the elemental composition. |

| HPLC Purity | >98% (AUC at 254 nm) | High purity suitable for further applications. |

Applications in Medicinal Chemistry: A Case Study

The true value of novel fluorinated arylboronic acids is realized in their application as building blocks in drug discovery programs.

Structure-Activity Relationship (SAR) Studies

By systematically introducing fluorinated arylboronic acids into a lead compound, medicinal chemists can probe the effects of fluorine substitution on biological activity. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Diagram: The Role of Fluorinated Arylboronic Acids in SAR

Caption: Iterative SAR study using fluorinated arylboronic acids.

Conclusion and Future Outlook

Novel fluorinated arylboronic acids are more than just chemical curiosities; they are enabling tools that push the boundaries of what is possible in drug discovery. The continued development of efficient and regioselective synthetic methods, coupled with a deeper understanding of the intricate effects of fluorine on molecular properties, will undoubtedly lead to the discovery of the next generation of therapeutics. As our ability to synthesize increasingly complex fluorinated motifs grows, so too will the opportunities to address unmet medical needs.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Fluorine in medicinal chemistry: recent advances and future prospects Source: MedChemComm URL: [Link]

-

Title: Iridium-Catalyzed C−H Borylation of Fluorinated Arenes Source: Organic Letters URL: [Link]

An In-depth Technical Guide to the Structure Elucidation of 2,5-Difluoro-4-hydroxyphenylboronic acid

This guide provides a comprehensive framework for the structural elucidation of 2,5-Difluoro-4-hydroxyphenylboronic acid, a compound of increasing interest in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, conferred by the difluoro substitution pattern, make it a valuable building block for creating potent and selective enzyme inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.

I. Introduction: The Significance of this compound

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[4] They are widely used in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The incorporation of fluorine atoms into phenylboronic acid structures can significantly alter their physicochemical properties, such as metabolic stability and binding affinity to target proteins.[1] this compound, with its specific substitution pattern, presents a unique set of analytical challenges and opportunities.

A critical aspect of handling boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by factors such as water content, solvent polarity, and temperature, which can complicate analytical interpretations.[5]

dot

Caption: Equilibrium between this compound and its boroxine trimer.

II. Core Analytical Techniques for Structure Elucidation

A multi-technique approach is essential for the unambiguous structure elucidation of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

NMR spectroscopy is the cornerstone for determining the precise connectivity and environment of atoms within the molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is indispensable.

1. ¹H and ¹³C NMR Spectroscopy

-

Expertise & Experience: ¹H NMR will reveal the number of distinct proton environments on the phenyl ring and the hydroxyl groups. The characteristic splitting patterns (coupling) between adjacent protons provide crucial information about their relative positions. ¹³C NMR complements this by identifying the number of unique carbon environments. The large C-F coupling constants are particularly diagnostic for identifying carbons directly bonded to fluorine.

-

Trustworthiness (Self-Validation): The integration of proton signals should correspond to the expected number of protons in each environment. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively correlate proton signals with their directly attached carbons and with neighboring protons, thus validating the initial assignments.

2. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

-

Expertise & Experience: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[6][7][8][9][10] The two fluorine atoms in this compound will give rise to distinct signals, and their chemical shifts will be influenced by the electronic environment of the phenyl ring.[7][8] The coupling between the fluorine atoms and adjacent protons (³JHF and ⁴JHF) will provide further structural confirmation.[8]

-

Trustworthiness (Self-Validation): The observation of two distinct fluorine signals with appropriate coupling patterns to the aromatic protons provides strong evidence for the 2,5-difluoro substitution pattern. Heteronuclear correlation experiments, such as ¹H-¹⁹F HETCOR, can directly link fluorine signals to specific proton signals, leaving no ambiguity in the assignment.

3. ¹¹B NMR Spectroscopy: Probing the Boron Center

-

Expertise & Experience: ¹¹B NMR is a powerful technique for characterizing boron-containing compounds.[11][12][13][14][15] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. An sp²-hybridized boron in the trigonal planar boronic acid will have a characteristic chemical shift, which will shift significantly upfield upon conversion to an sp³-hybridized tetrahedral boronate ester (e.g., upon binding to a diol).[11][14] This technique is also instrumental in monitoring the equilibrium between the boronic acid and its boroxine trimer.[13]

-

Trustworthiness (Self-Validation): The observed ¹¹B chemical shift should be consistent with a trigonal planar boronic acid. The peak shape can also be informative; quadrupolar broadening is expected for the boron nucleus. The addition of a diol, such as catechol, should result in the appearance of a new, upfield-shifted signal corresponding to the tetrahedral boronate ester, confirming the reactivity of the boronic acid moiety.[11][12][15]

| NMR Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.5 - 8.0 (Aromatic), 4.0 - 6.0 (OH), 8.0 - 9.0 (B(OH)₂) | Proton environments, coupling patterns, and integration. |

| ¹³C | 110 - 160 | Carbon skeleton, C-F coupling constants. |

| ¹⁹F | -110 to -140 | Number and environment of fluorine atoms, F-H coupling. |

| ¹¹B | 18 - 30 | Hybridization state of boron, boronic acid vs. boroxine. |

dot

Caption: Integrated NMR workflow for structural analysis.

-

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[16][17] A challenge in the mass spectrometry of boronic acids is their tendency to form dehydration products (boroxines) or solvent adducts, which can complicate the spectra.[16][17][18][19]

-

Trustworthiness (Self-Validation): The experimentally determined monoisotopic mass should match the theoretical mass calculated for the chemical formula C₆H₅BF₂O₃ within a few parts per million (ppm). The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) should also be observable in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions, providing further structural information and confirming the connectivity of the molecule.

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation: Inject the sample onto an Acquity BEH C18 column using a gradient elution with 10 mM ammonium acetate and acetonitrile as the mobile phase.[16][17] This allows for the separation of the target compound from any impurities.

-

Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization source in negative ion mode. The [M-H]⁻ ion is typically observed with high intensity for boronic acids.[17]

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern from MS/MS experiments to confirm the structure.

-

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H, B-O, C-F, and aromatic C=C bonds.

-

Trustworthiness (Self-Validation): The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ is indicative of the hydroxyl groups and hydrogen bonding.[20] A strong B-O stretching vibration is expected in the 1300-1400 cm⁻¹ region.[21] The C-F stretching bands will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.[20]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (stretch, H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aromatic C=C (stretch) | 1450 - 1600 |

| B-O (stretch) | 1300 - 1400 |

| C-O (stretch) | 1150 - 1250 |

| C-F (stretch) | 1000 - 1300 |

-

Expertise & Experience: When a suitable single crystal can be grown, X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[22][23][24] This technique can unequivocally confirm the substitution pattern on the phenyl ring and the geometry around the boron atom.

-

Trustworthiness (Self-Validation): The refined crystal structure should have low R-factors, indicating a good fit between the experimental diffraction data and the proposed structural model. The bond lengths and angles should be consistent with those of similar, previously characterized compounds. Software such as SHELXS, SHELXL, or Olex2 is commonly used for structure solution and refinement.[22][25]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a suitable solvent or by vapor diffusion.

-

Crystal Mounting: Select a well-formed crystal (0.1-0.5 mm) and mount it on a goniometer head.[22]

-

Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).[22][24]

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software.[22][25]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azom.com [azom.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine [mdpi.com]

- 25. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

A Comprehensive Spectroscopic Guide to 2,5-Difluoro-4-hydroxyphenylboronic Acid

Abstract

Introduction: The Structural Significance of 2,5-Difluoro-4-hydroxyphenylboronic Acid

This compound is a trifunctional aromatic compound featuring a boronic acid group, two fluorine atoms, and a hydroxyl group. This unique substitution pattern makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. The electronic properties of the ring are significantly modulated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, which in turn influences its reactivity and the properties of its derivatives.

Accurate and unambiguous structural verification is paramount before its use in any synthesis. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide explains the causal relationships between the molecule's structure and its expected spectral output, providing a predictive framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. A multi-nuclear approach is essential for a complete assignment.

Expert Insight: The choice of a deuterated solvent is critical. Due to the presence of acidic protons on the hydroxyl and boronic acid groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds minimizes rapid proton exchange, allowing for the observation of the -OH and -B(OH)₂ protons, which might otherwise be broadened or absent in solvents like chloroform-d₃.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the exchangeable protons from the hydroxyl and boronic acid groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| Ar-H (H-3) | ~6.8 - 7.0 | Doublet of doublets (dd) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | Proton ortho to -OH and meta to F | Shielded by the -OH group, split by the adjacent fluorine (F-2) and the meta proton (H-6). |

| Ar-H (H-6) | ~7.1 - 7.3 | Doublet of doublets (dd) | ³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz | Proton ortho to B(OH)₂ and meta to F | Deshielded relative to H-3 by the boronic acid group, split by the adjacent fluorine (F-5) and the meta proton (H-3). |

| Ar-OH | ~9.5 - 10.5 | Broad singlet (br s) | - | Phenolic hydroxyl proton | The chemical shift is concentration-dependent and reflects hydrogen bonding with the DMSO solvent. |

| B(OH)₂ | ~8.0 - 8.5 | Broad singlet (br s) | - | Boronic acid protons | These acidic protons exchange and their position is dependent on water content and concentration. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon-fluorine couplings (¹JCF, ²JCF, etc.) are highly diagnostic.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | Rationale |

| C-B | ~125 - 130 | Broad or unresolved | - | C1 (ipso-carbon) | The signal is often broadened due to the quadrupolar boron nucleus. Its chemical shift is difficult to predict precisely. |

| C-F | ~155 - 160 | Doublet (d) | ¹JCF ≈ 240-250 Hz | C2 | Large one-bond C-F coupling is characteristic. Deshielded by directly attached fluorine. |

| C-H | ~110 - 115 | Doublet of doublets (dd) | ²JCF ≈ 20-25 Hz, ³JCF ≈ 3-5 Hz | C3 | Shielded position ortho to -OH. Shows coupling to both F-2 and F-5. |

| C-OH | ~150 - 155 | Doublet of doublets (dd) | ²JCF ≈ 10-15 Hz, ³JCF ≈ 2-4 Hz | C4 | Deshielded by the hydroxyl group. Shows coupling to both F-2 and F-5. |

| C-F | ~152 - 157 | Doublet (d) | ¹JCF ≈ 245-255 Hz | C5 | Large one-bond C-F coupling. Deshielded by directly attached fluorine. |